

Technical Guide: 1-Bromo-4-iodobenzene-¹³C₆ in Advanced Research Applications

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Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene-¹³C₆

Cat. No.: B1144398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-bromo-4-iodobenzene-¹³C₆, a stable isotope-labeled compound with significant applications in synthetic chemistry and analytical sciences. This document outlines its fundamental properties, provides detailed experimental protocols for its use, and illustrates relevant workflows for its application in drug development and metabolic research.

Core Concepts and Applications

1-Bromo-4-iodobenzene-¹³C₆ is a specialized chemical reagent in which the six carbon atoms of the benzene ring have been replaced with the stable carbon-13 isotope. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for a variety of research applications.

Primarily, 1-bromo-4-iodobenzene-¹³C₆ serves two key functions:

- **Internal Standard for Quantitative Analysis:** In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are crucial for accurate quantification.^{[1][2]} Because 1-bromo-4-iodobenzene-¹³C₆ is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation, but is distinguishable by its higher mass.^[2] This allows for the correction of variations in sample preparation and instrument response,

thereby minimizing ion suppression effects and enhancing the accuracy of quantitative measurements.[2][3]

- **Building Block in Organic Synthesis:** The presence of two different halogen atoms (bromine and iodine) on the benzene ring allows for selective, sequential cross-coupling reactions.[4] This makes 1-bromo-4-iodobenzene and its isotopically labeled version a versatile substrate in synthetic organic chemistry for the construction of complex molecules. It is particularly useful in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings.[5] The $^{13}\text{C}_6$ -label allows for the tracking of the phenyl moiety through multi-step syntheses and aids in the characterization of complex products.

Quantitative Data

The key quantitative data for 1-bromo-4-iodobenzene and its $^{13}\text{C}_6$ -labeled analogue are summarized in the table below for easy comparison.

Property	1-Bromo-4-iodobenzene	1-Bromo-4-iodobenzene- $^{13}\text{C}_6$
Molecular Formula	$\text{C}_6\text{H}_4\text{BrI}$	$^{13}\text{C}_6\text{H}_4\text{BrI}$
Molar Mass (g/mol)	282.90	288.94
Monoisotopic Mass (Da)	281.8541	287.8742
CAS Number	589-87-7	Not available

Calculation of 1-Bromo-4-iodobenzene- $^{13}\text{C}_6$ Molecular Weight:

The molecular weight of the labeled compound is calculated by substituting the atomic mass of six ^{12}C atoms with six ^{13}C atoms.

- Molecular Weight of $\text{C}_6\text{H}_4\text{BrI}$ = $(6 * 12.011) + (4 * 1.008) + 79.904 + 126.90 = 282.90$ g/mol
- Molecular Weight of $^{13}\text{C}_6\text{H}_4\text{BrI}$ = $(6 * 13.00335) + (4 * 1.008) + 79.904 + 126.90 = 288.94$ g/mol

Experimental Protocols

While a specific, detailed protocol for the synthesis of 1-bromo-4-iodobenzene- $^{13}\text{C}_6$ is not readily available in the searched literature, a general laboratory route for the unlabeled compound involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction with potassium iodide.^{[4][6]}

The following are detailed methodologies for key experiments where 1-bromo-4-iodobenzene- $^{13}\text{C}_6$ is commonly utilized.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide, such as 1-bromo-4-iodobenzene- $^{13}\text{C}_6$, with an arylboronic acid.

Materials:

- 1-Bromo-4-iodobenzene- $^{13}\text{C}_6$
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 , 2.0 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
- Round-bottom flask
- Stir bar
- Inert atmosphere (Argon or Nitrogen)
- Reflux condenser

Procedure:

- To a round-bottom flask containing a stir bar, add 1-bromo-4-iodobenzene- $^{13}\text{C}_6$, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (repeat three times).

- Add the anhydrous solvent and the palladium catalyst to the reaction mixture.
- Attach a reflux condenser and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Use as an Internal Standard in LC-MS Analysis

This protocol outlines the use of 1-bromo-4-iodobenzene- $^{13}\text{C}_6$ as an internal standard for the quantification of the unlabeled analyte in a sample matrix.

Materials:

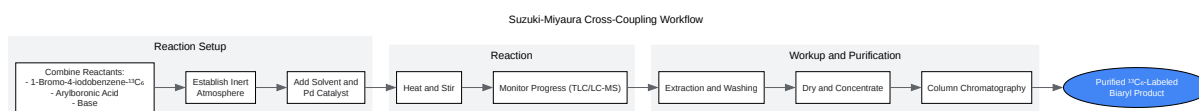
- Sample containing the analyte (1-bromo-4-iodobenzene)
- 1-Bromo-4-iodobenzene- $^{13}\text{C}_6$ internal standard solution of known concentration
- Solvent for sample preparation (e.g., acetonitrile)
- Vortex mixer
- Centrifuge
- LC-MS system

Procedure:

- Prepare a stock solution of 1-bromo-4-iodobenzene- $^{13}\text{C}_6$ in a suitable solvent at a known concentration.
- To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.
- Vortex the sample to ensure thorough mixing.
- Perform sample clean-up as required (e.g., protein precipitation with acetonitrile, followed by centrifugation).
- Transfer the supernatant to an autosampler vial for LC-MS analysis.
- Develop an LC-MS method capable of separating the analyte from other matrix components and detecting both the analyte and the internal standard.
- Create a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
- Analyze the prepared samples.
- Quantify the analyte in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

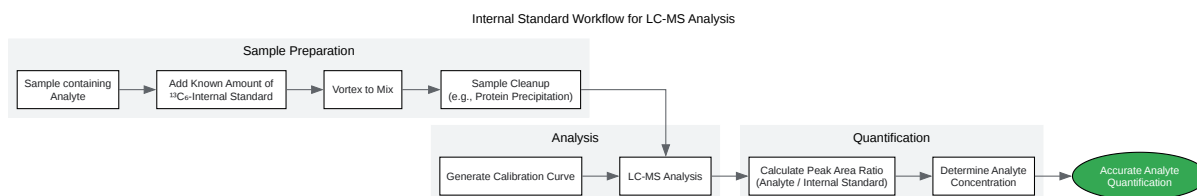
Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: Workflow for using an internal standard in LC-MS analysis.

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